2-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-4-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF4N3O/c19-15-11-12(20)5-6-14(15)17(27)26(13-3-1-2-4-13)10-9-25-8-7-16(24-25)18(21,22)23/h5-8,11,13H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTFCENUWJFWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The starting material, 4-fluorobenzoic acid, is converted to 4-fluorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with cyclopentylamine to form 4-fluoro-N-cyclopentylbenzamide.
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Introduction of the Chloro Group: : The 2-chloro group is introduced via a chlorination reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
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Attachment of the Pyrazolyl Group: : The pyrazolyl group is synthesized separately by reacting 3-(trifluoromethyl)-1H-pyrazole with an appropriate alkylating agent to form 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl chloride. This intermediate is then coupled with the benzamide core under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4). Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted derivatives of the original compound.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the benzamide, potentially leading to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 2-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the trifluoromethyl-pyrazolyl group may enhance binding affinity to certain proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness arises from its cyclopentyl-pyrazole-ethyl-benzamide architecture. Key structural and functional comparisons with related compounds are outlined below:
Key Observations
Substituent Effects on Bioactivity: The trifluoromethyl (CF3) group on the pyrazole ring (target compound) is a common motif in agrochemicals (e.g., fipronil) and pharmaceuticals, enhancing metabolic stability and binding affinity . Cyclopentyl vs.
Synthetic Challenges: The ethyl-linked pyrazole in the target compound requires precise coupling steps, akin to methods in (32% yield for similar benzamides) and (Pd-catalyzed cross-coupling) . Purification via chromatography (normal/reverse phase) is critical, as seen in and .
Functional Divergence :
- Unlike flutolanil (fungicide) or fipronil (insecticide), the target compound’s chloro-fluoro-benzamide core aligns more closely with medicinal chemistry scaffolds (e.g., ’s D3 ligands) .
- The absence of a sulfonyl group (cf. fipronil) or succinate dehydrogenase-targeting motifs (cf. flutolanil) suggests a distinct mechanism of action .
Research Findings and Data Tables
Structural Comparison
Biological Activity
2-Chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H22ClF3N4O
- Molecular Weight: 396.86 g/mol
The compound primarily acts as an inhibitor targeting specific kinases involved in cell proliferation and survival pathways. It is hypothesized to interact with cyclin-dependent kinases (CDKs), similar to other compounds in its class, leading to cell cycle arrest and apoptosis in cancer cells.
Target Kinases
- CDK4 and CDK6: These kinases are critical for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these targets results in cell cycle arrest, particularly affecting tumor cell lines.
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various assays, demonstrating promising results against different cancer cell lines.
Table 1: Summary of Biological Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.48 | Induces apoptosis via caspase activation |
| HCT-116 (Colon) | 0.78 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 0.19 | Inhibition of CDK4/6 |
| HeLa (Cervical) | 5.13 | Disruption of cell proliferation |
Case Studies
Several studies have highlighted the potential of this compound in preclinical settings:
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Study on MCF-7 Cells:
- Researchers observed that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways. Flow cytometry analysis confirmed G1 phase arrest, supporting its role as an anticancer agent.
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Evaluation Against HCT-116 Cells:
- The compound demonstrated significant cytotoxicity with an IC50 value of 0.78 µM, comparable to standard chemotherapeutics. The study suggested that its mechanism involves modulation of key signaling pathways associated with cancer progression.
Discussion
The biological activity of this compound indicates its potential as a therapeutic agent, particularly in oncology. Its ability to inhibit CDK4 and CDK6 suggests a viable pathway for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
